molecular formula C23H25N3O5 B11478228 methyl 6-(2,3-dihydro-1H-indol-1-ylmethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 6-(2,3-dihydro-1H-indol-1-ylmethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11478228
M. Wt: 423.5 g/mol
InChI Key: QSMWGSUIMIUBAD-UHFFFAOYSA-N
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Description

METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an indole moiety, a dimethoxyphenyl group, and a tetrahydropyrimidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Attachment of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Construction of the Tetrahydropyrimidine Ring: This can be achieved through cyclization reactions involving urea or thiourea derivatives.

    Final Coupling and Esterification: The final steps involve coupling the intermediate compounds and esterification to form the methyl ester.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: shares structural similarities with other pyrimidine derivatives and indole-containing compounds.

Uniqueness

    Structural Features: The combination of indole, dimethoxyphenyl, and tetrahydropyrimidine moieties makes this compound unique.

    Biological Activity: Its potential biological activities may differ from other similar compounds due to its specific structural configuration.

This article provides a comprehensive overview of METHYL 6-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-4-(3,4-DIMETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 6-(2,3-dihydroindol-1-ylmethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H25N3O5/c1-29-18-9-8-15(12-19(18)30-2)21-20(22(27)31-3)16(24-23(28)25-21)13-26-11-10-14-6-4-5-7-17(14)26/h4-9,12,21H,10-11,13H2,1-3H3,(H2,24,25,28)

InChI Key

QSMWGSUIMIUBAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CN3CCC4=CC=CC=C43)C(=O)OC)OC

Origin of Product

United States

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